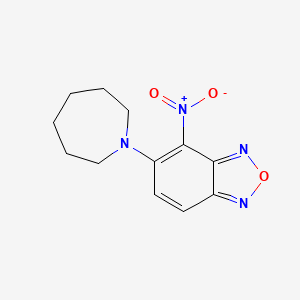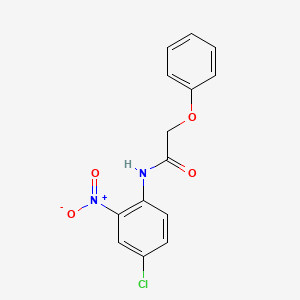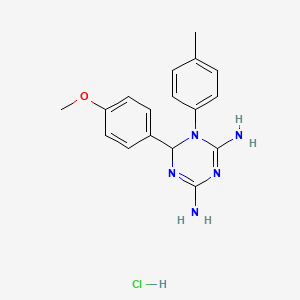![molecular formula C16H18N2OS2 B5035525 N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5035525.png)
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, commonly known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTC is a member of the carbonothioyl family of compounds and is synthesized using a specific method.
Mecanismo De Acción
BPTC's mechanism of action involves the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the development of inflammation. BPTC also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting these enzymes, BPTC can potentially reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
BPTC has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation in animal models of inflammatory diseases. BPTC has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, BPTC has been found to have anti-viral activity against certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPTC in lab experiments is its specificity for certain enzymes and proteins. BPTC's ability to selectively inhibit COX-2 and HDACs makes it a useful tool for studying the role of these enzymes in disease development. However, one limitation of using BPTC is its potential toxicity. BPTC has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for BPTC research. One area of interest is the development of BPTC analogs with improved specificity and reduced toxicity. Another area of research is the development of BPTC-based therapies for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand BPTC's mechanism of action and its potential therapeutic applications.
Conclusion:
In conclusion, BPTC is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTC's specificity for certain enzymes and proteins makes it a useful tool for studying the role of these enzymes in disease development. However, its potential toxicity can limit its use in certain experiments. Future research on BPTC is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
BPTC is synthesized using a multi-step process that involves the reaction of 4-sec-butylphenylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-bromo-thiophene-3-carboxylic acid to yield BPTC. The purity of the final product is determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
BPTC has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BPTC has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Propiedades
IUPAC Name |
N-[(4-butan-2-ylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-3-11(2)12-6-8-13(9-7-12)17-16(20)18-15(19)14-5-4-10-21-14/h4-11H,3H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPODGOYZBLQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035446.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5035447.png)

![3-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5035458.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5035472.png)
![N-[(3-methylphenyl)(phenyl)methyl]urea](/img/structure/B5035476.png)
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5035488.png)

![6-{[(2,3-dimethylphenyl)amino]carbonyl}-2,5-diphenyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5035494.png)
![3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5035502.png)
![2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5035504.png)

